Product packaging for 2,4-Dichloro-5-iodopyrimidine(Cat. No.:CAS No. 13544-44-0)

2,4-Dichloro-5-iodopyrimidine

Cat. No.: B155428
CAS No.: 13544-44-0
M. Wt: 274.87 g/mol
InChI Key: RGJNPJRAXMSHKN-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Heterocycles in Drug Discovery and Agrochemicals

Pyrimidine, a heterocyclic aromatic organic compound, is a fundamental building block in the realm of medicinal and agricultural chemistry. ignited.inwjahr.com Its derivatives are integral components of nucleic acids (DNA and RNA), vitamins, and a vast array of natural and synthetic molecules with profound biological and therapeutic applications. ignited.inmdpi.com The versatility of the pyrimidine scaffold has captivated the interest of organic and medicinal chemists, leading to the development of a multitude of drugs with diverse pharmacological activities. wjahr.comnih.gov

The pyrimidine core is present in numerous FDA-approved drugs, and its prevalence continues to grow as new therapeutic targets are identified. nih.gov Pyrimidine analogs have demonstrated a wide spectrum of medicinal properties, including anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and antihypertensive activities. mdpi.comnih.gov This broad range of biological effects is attributed to the ability of pyrimidine derivatives to interact with various enzymes and biological macromolecules within the cell. nih.gov In the agrochemical sector, pyrimidine-based compounds are utilized as herbicides and fungicides, contributing to crop protection and sustainable agriculture. chemimpex.com

Role of 2,4-Dichloro-5-iodopyrimidine as a Key Synthetic Intermediate

Among the vast family of pyrimidine derivatives, this compound stands out as a particularly valuable and versatile synthetic intermediate. chemimpex.com Its unique trifunctionalized structure, featuring two reactive chlorine atoms at the C2 and C4 positions and an iodine atom at the C5 position, provides a powerful platform for the construction of complex molecular architectures. chemimpex.com The differential reactivity of these halogen substituents allows for selective and sequential chemical transformations, making it a crucial building block in the synthesis of a wide range of biologically active molecules. wuxiapptec.comnih.gov Researchers have extensively utilized this compound in the development of potent antiviral and anticancer agents. chemimpex.com

Properties of this compound

PropertyValue
Molecular Formula C₄HCl₂IN₂
Molecular Weight 274.87 g/mol
Melting Point 68 - 72 °C
Boiling Point 310.2±22.0 °C at 760 mmHg
Appearance White to gray to brown powder to crystal
CAS Number 13544-44-0

This table is populated with data from multiple sources. chemimpex.comsigmaaldrich.comnih.govscbt.comchemsrc.com

Synthesis of this compound

The laboratory-scale synthesis of this compound is not extensively detailed in the provided search results. However, a general method for the synthesis of similar dichlorinated pyrimidines involves the treatment of a dihydroxypyrimidine precursor with a chlorinating agent like phosphorus oxychloride. For instance, the synthesis of 2,4-dichloro-5-methoxypyrimidine (B27636) is achieved by reacting 2,4-dihydroxy-5-methoxypyrimidine with phosphorus oxychloride in the presence of a solvent and an alkaline substance. google.com A similar approach, starting from 5-iodouracil (B140508) (2,4-dihydroxy-5-iodopyrimidine), could logically be employed for the synthesis of this compound.

Chemical Reactivity and Functionalization

The strategic placement of three halogen atoms on the pyrimidine ring of this compound dictates its rich and versatile chemistry.

Nucleophilic Aromatic Substitution at C2 and C4 Positions

The chlorine atoms at the C2 and C4 positions of the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions. wuxiapptec.com Generally, in 2,4-dichloropyrimidines, the C4 position is more reactive towards nucleophiles than the C2 position. wuxiapptec.comstackexchange.com This selectivity is attributed to the electronic properties of the pyrimidine ring, where the LUMO (Lowest Unoccupied Molecular Orbital) has a larger coefficient at the C4 position, making it more electrophilic. wuxiapptec.com However, the regioselectivity of SNAr reactions can be influenced by the presence of other substituents on the ring and the nature of the nucleophile. wuxiapptec.com In the case of this compound, the iodine atom at the C5 position can also influence the reactivity of the adjacent chloro substituents.

Suzuki-Miyaura Cross-Coupling Reactions at the C5-Position

The iodine atom at the C5 position is an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. science.govavcr.cz This powerful carbon-carbon bond-forming reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at the C5 position. science.gov The reaction typically involves the coupling of the iodopyrimidine with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. science.govavcr.cz This methodology is highly efficient and has been instrumental in the synthesis of numerous biologically active compounds. avcr.czscispace.com

Sonogashira Cross-Coupling Reactions at the C5-Position

Similar to the Suzuki-Miyaura reaction, the C5-iodo group readily participates in Sonogashira cross-coupling reactions. researchgate.netbcrec.idsci-hub.se This reaction facilitates the formation of a carbon-carbon triple bond by coupling the iodopyrimidine with a terminal alkyne. sci-hub.se The Sonogashira reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. sci-hub.se This reaction has proven to be a valuable tool for the synthesis of alkynyl pyrimidine derivatives, which have shown promising cytostatic activities. researchgate.net

Applications in the Synthesis of Biologically Active Molecules

The unique chemical reactivity of this compound makes it a cornerstone in the synthesis of various targeted therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4HCl2IN2 B155428 2,4-Dichloro-5-iodopyrimidine CAS No. 13544-44-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-5-iodopyrimidine
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InChI

InChI=1S/C4HCl2IN2/c5-3-2(7)1-8-4(6)9-3/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJNPJRAXMSHKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl2IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90294754
Record name 2,4-Dichloro-5-iodopyrimidine
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Molecular Weight

274.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13544-44-0
Record name 2,4-Dichloro-5-iodopyrimidine
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Record name 2,4-Dichloro-5-iodopyrimidine
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Record name 2,4-Dichloro-5-iodopyrimidine
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Synthetic Methodologies for 2,4 Dichloro 5 Iodopyrimidine and Its Precursors

Conventional Multistep Synthesis Approaches

The traditional synthesis of 2,4-dichloro-5-iodopyrimidine is a multistep process that typically begins with the construction of the pyrimidine (B1678525) ring, followed by iodination and then chlorination. The key precursor in this pathway is uracil (B121893) (2,4-dihydroxypyrimidine).

Several laboratory methods have been established for the synthesis of uracil. One of the most common approaches involves the condensation of malic acid with urea (B33335) in the presence of fuming sulfuric acid mdpi.com. Another method is the hydrolysis of cytosine, which yields uracil and ammonia (B1221849) upon the addition of water mdpi.comresearchgate.net. Uracil can also be synthesized from thiouracil through a double decomposition reaction in aqueous chloroacetic acid mdpi.comresearchgate.net.

A widely used industrial method for preparing uracil involves the reaction of malic acid and urea with oleum (B3057394) as an oxidant youtube.com. However, this method has environmental drawbacks due to the large amounts of dilute sulfuric acid produced nih.gov. An alternative route involves the reaction of an alkali formyl acetic acid ester with thiourea, followed by heating with chloroacetic acid and subsequent treatment with acid nih.govorganic-chemistry.org. This process can be carried out without the isolation of intermediates, offering a more streamlined approach nih.gov.

Table 1: Comparison of Conventional Uracil Synthesis Methods

Starting MaterialsReagentsKey ConditionsAdvantagesDisadvantages
Malic acid, UreaFuming sulfuric acidHeatingCommon laboratory methodUse of corrosive and hazardous reagents
CytosineWaterHeatingSimple reactionCan be less economical if cytosine is expensive
ThiouracilChloroacetic acidAqueous solutionAvoids strong acidsThiouracil may require separate synthesis
Alkali formyl acetic acid ester, ThioureaChloroacetic acid, AcidHeatingCan be a one-pot reactionInvolves multiple steps

The next crucial step is the iodination of uracil at the 5-position to form 5-iodouracil (B140508). This electrophilic substitution reaction is typically carried out using an iodinating agent in the presence of an acid or an oxidizing agent. Common methods include the use of iodine in nitric acid or iodine monochloride . However, these methods can involve harsh reaction conditions .

More environmentally friendly approaches have been developed. One such method employs the use of molecular iodine and silver nitrate (B79036) under solvent-free mechanical grinding conditions nih.gov. This "green chemistry" approach is effective for the C5 iodination of pyrimidines nih.gov. Another efficient and eco-friendly method utilizes a combination of iodine and sodium nitrite (B80452) in acetonitrile (B52724) at room temperature, which provides high yields of 5-iodouracil epcp.ac.in.

Table 2: Iodination Methods for Uracil

Iodinating AgentCo-reagent/CatalystSolventTemperatureYieldReference
IodineNitric Acid-Not specifiedModerate
Iodine MonochlorideSodium AzideAcetonitrile25°C90-96%
IodineSilver NitrateSolvent-freeRoom TemperatureUp to 63% (30 min) nih.gov
IodineSodium NitriteAcetonitrile30°C90% epcp.ac.in

The final step in the conventional synthesis is the conversion of 5-iodouracil to this compound. This is achieved through a chlorination reaction that replaces the hydroxyl groups on the pyrimidine ring with chlorine atoms. The most common reagent for this transformation is phosphorus oxychloride (POCl₃).

The general procedure involves heating 5-iodouracil with an excess of phosphorus oxychloride, often in the presence of a tertiary amine base such as N,N-dimethylaniline, which acts as a catalyst. The reaction mixture is typically heated to around 90°C for a period of time, after which the excess POCl₃ is removed, and the product is isolated by pouring the reaction mixture into an ice-water mixture. The resulting precipitate can then be purified by recrystallization or column chromatography. This method has been reported to produce this compound in a high yield of 92%.

Advanced Synthetic Strategies for Pyrimidine Derivatization

Modern synthetic chemistry offers more advanced and efficient methods for the derivatization of pyrimidines, which can be applied to the synthesis of this compound and its analogs. These strategies often provide advantages in terms of reaction time, yield, and functional group tolerance.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can also lead to higher yields and purer products. In the context of pyrimidine synthesis, microwave heating can be applied to the chlorination step, potentially leading to a more efficient conversion of 5-iodouracil to this compound. Microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines has been shown to be highly efficient, suggesting the applicability of this technology to reactions involving the 2,4-dichloropyrimidine (B19661) scaffold.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. While not directly used in the synthesis of this compound itself, these methods are invaluable for the subsequent derivatization of this compound. For instance, the chlorine atoms at the 2- and 4-positions can be selectively replaced by various substituents through these cross-coupling reactions, allowing for the rapid generation of a diverse library of pyrimidine derivatives. The regioselectivity of these reactions on dichloropyrimidines can often be controlled by the choice of catalyst and reaction conditions.

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scale-up. The synthesis of pyrimidine derivatives can be adapted to flow chemistry systems, which can lead to higher reproducibility and efficiency. While specific applications to the synthesis of this compound are not widely reported, the principles of flow chemistry are applicable to the individual steps of the synthesis, potentially leading to a more streamlined and controlled manufacturing process.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The efficiency of the synthesis of this compound is highly dependent on the careful optimization of reaction conditions at each step.

For the iodination of uracil, several factors can be optimized to maximize the yield and purity of 5-iodouracil. The choice of iodinating agent and catalyst is crucial. For instance, in the method using iodine and sodium nitrite, acetonitrile was found to be the best solvent, and the reaction proceeded efficiently at room temperature epcp.ac.in. The molar ratio of the reactants is also a key parameter. It was observed that at least one equivalent of sodium nitrite with respect to iodine was necessary for the reaction to proceed effectively epcp.ac.in.

In the final chlorination step, the reaction conditions can be fine-tuned to improve the outcome. Key parameters to consider include:

Chlorinating Agent: While phosphorus oxychloride is the most common reagent, other chlorinating agents could potentially be used. A comparative study of different reagents could identify alternatives that are more efficient, safer, or more environmentally friendly.

Catalyst: The use of a tertiary amine catalyst like N,N-dimethylaniline is known to accelerate the reaction. Screening different catalysts and optimizing their loading could lead to improved reaction rates and yields.

Temperature and Reaction Time: The reaction is typically heated to drive it to completion. Optimizing the temperature and reaction time is essential to ensure complete conversion of the starting material while minimizing the formation of byproducts. The reported conditions of 90°C for 90 minutes appear to be effective, but further optimization could be explored.

Table 3: Key Parameters for Optimization of this compound Synthesis

Reaction StepParameter to OptimizeVariablesDesired Outcome
Iodination of UracilSolventAcetonitrile, Methanol, Dichloromethane, etc.High yield, fast reaction rate
Reagent RatioMolar equivalents of iodine and catalystComplete conversion of uracil
TemperatureRoom temperature vs. elevated temperaturesHigh yield, minimal side products
Chlorination of 5-IodouracilChlorinating AgentPOCl₃, other chlorinating agentsHigh yield, safety, cost-effectiveness
CatalystN,N-dimethylaniline, other tertiary aminesIncreased reaction rate, high yield
Temperature50°C - 120°CComplete conversion, minimal degradation
Reaction Time30 min - 4 hoursComplete reaction, prevent byproduct formation

Reactivity and Selective Functionalization of 2,4 Dichloro 5 Iodopyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) on the 2,4-dichloro-5-iodopyrimidine ring is a cornerstone of its synthetic utility. The regioselectivity of these reactions is finely tuned by the electronic properties of the pyrimidine (B1678525) core and the nature of the attacking nucleophile.

Regioselectivity at C-2 and C-4 Positions

In SNAr reactions involving 2,4-dichloropyrimidines, there is a general and well-established preference for nucleophilic attack at the C-4 position over the C-2 position. wuxiapptec.comstackexchange.com This regioselectivity can be rationalized by considering both frontier molecular orbital (FMO) theory and the stability of the reaction intermediates. The lowest unoccupied molecular orbital (LUMO) of the pyrimidine ring typically has a larger coefficient at the C-4 carbon, making it more electrophilic and susceptible to nucleophilic attack. wuxiapptec.comstackexchange.com Furthermore, the anionic Meisenheimer complex formed during the reaction is more effectively stabilized by resonance when the substitution occurs at the C-4 position. stackexchange.com

However, this inherent C-4 selectivity is not absolute and can be influenced or even reversed by other substituents on the pyrimidine ring. wuxiapptec.com The electronic nature and steric bulk of groups at positions 5 or 6 can significantly alter the electronic distribution and accessibility of the C-2 and C-4 carbons. wuxiapptec.com For instance, the presence of a strong electron-donating group at the C-6 position can shift the preference toward C-2 substitution. wuxiapptec.com

Influence of the C-5 Iodine Substituent on Reactivity

The iodine atom at the C-5 position plays a crucial electronic role in modulating the reactivity of the pyrimidine ring towards nucleophiles. As an electron-withdrawing group (EWG), the iodine substituent deactivates the ring as a whole but simultaneously activates the C-2 and C-4 positions for SNAr reactions. For 2,4-dichloropyrimidines bearing an EWG at C-5, such as a nitro or iodo group, the established selectivity for substitution at the C-4 position is generally reinforced when using common nucleophiles. nih.gov

Beyond its electronic influence, the large atomic radius of the iodine atom may exert steric hindrance that can affect the regioselectivity of the substitution, particularly influencing the C-4/C-2 selectivity ratio. wuxiapptec.com While the iodine atom itself can be displaced in certain reactions, in the context of SNAr at the chlorinated positions, its primary function is to electronically activate the ring and direct the incoming nucleophile.

Amination Reactions with Primary, Secondary, and Tertiary Amines

The amination of this compound showcases a remarkable example of nucleophile-dependent regioselectivity. The outcome of the reaction is highly dependent on whether a primary, secondary, or tertiary amine is employed.

Consistent with the general principles for 5-EWG-substituted dichloropyrimidines, reactions with secondary amines, such as diethylamine, typically result in selective substitution at the C-4 position. researchgate.net This provides a reliable method for introducing secondary amino groups at this site.

In a significant departure from this trend, tertiary amines exhibit a pronounced and synthetically valuable preference for attacking the C-2 position. nih.govresearchgate.net This switch in regioselectivity offers a powerful tool for chemists to selectively functionalize the otherwise less reactive C-2 carbon. The reaction mechanism often proceeds through an intermediate quaternary ammonium (B1175870) species, which then undergoes an in situ N-dealkylation to yield the final product, formally corresponding to the substitution of a secondary amine at the C-2 position. nih.gov This differential reactivity provides a strategic advantage, allowing for controlled access to distinct isomers from the same starting material simply by choosing the appropriate class of amine nucleophile.

Table 1: Regioselectivity of Amination on 2,4-Dichloro-5-nitropyrimidine (an analogue of this compound)

Nucleophile (Amine Type) Reagent Example Major Product Position Reference
Secondary Amine Diethylamine C-4 Substitution researchgate.net
Tertiary Amine Triethylamine C-2 Substitution researchgate.net

Stereochemical Control in SNAr Derivatizations

The topic of stereochemical control in SNAr derivatizations of this compound is not extensively documented in the reviewed literature. Such control would become a significant factor primarily when a chiral, non-racemic nucleophile is used in the substitution reaction. In these instances, the stereochemistry of the nucleophile could potentially be retained in the final product. However, specific studies detailing the use of chiral amines or other nucleophiles with this particular substrate and the resulting stereochemical outcomes were not prominently featured in the surveyed research. The potential for creating atropisomers exists if bulky aryl substituents are introduced, leading to restricted bond rotation, but this is a consequence of the product's structure rather than a controlled aspect of the SNAr reaction itself. mdpi.com

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed reactions, especially palladium-catalyzed cross-couplings, provide a powerful complementary method for the functionalization of this compound, enabling the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling reaction is a widely used method for forming C-C bonds by coupling an organoboron reagent with a halide. rsc.org In polyhalogenated heteroaromatic compounds, the site of the coupling is dictated by the relative reactivity of the different halogen substituents. The established reactivity order for halogens in palladium-catalyzed oxidative addition is I > Br > Cl > F. lookchem.com

Given this reactivity trend, the Suzuki-Miyaura coupling of this compound is expected to proceed with high regioselectivity at the C-5 position. The carbon-iodine bond is significantly more susceptible to oxidative addition by the palladium catalyst than the carbon-chlorine bonds. lookchem.com This allows for the selective introduction of aryl, heteroaryl, or alkyl groups at the C-5 position while leaving the chloro substituents at C-2 and C-4 untouched. vulcanchem.com These remaining chlorine atoms can then be targeted in subsequent functionalization steps, such as SNAr reactions, providing a robust strategy for the sequential and controlled construction of complex, multi-substituted pyrimidine derivatives. mdpi.comthieme-connect.com For example, studies on the related 5-bromo-2,4-dichloropyrimidine (B17362) have demonstrated a synthetic sequence involving SNAr amination followed by a Suzuki coupling at the C-5 bromine position to create highly substituted pyrimidines. mdpi.com

Table 2: Predicted Regioselectivity for Sequential Reactions on this compound

Reaction Type Reactive Position Rationale
Suzuki-Miyaura Coupling C-5 C-I bond is more reactive than C-Cl in Pd-catalyzed oxidative addition.
SNAr (Secondary Amine) C-4 Preferred site for nucleophilic attack, activated by C-5 EWG.
SNAr (Tertiary Amine) C-2 Specific regioselectivity observed for tertiary amine nucleophiles.

Compound Names Table

Negishi Coupling for C-C Bond Formation

The Negishi coupling, which pairs an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, is a powerful method for constructing carbon-carbon bonds. wikipedia.org Its high functional group tolerance and reactivity make it suitable for complex molecule synthesis. jk-sci.comresearchgate.net For this compound, the reaction is expected to proceed with high selectivity at the most reactive C5-iodo position.

While direct studies on this compound are not extensively documented, research on closely related analogs provides strong predictive evidence for its behavior. For instance, the Negishi cross-coupling of 2,4-dichloropyrimidine (B19661) with a pyridinylzinc reagent, catalyzed by Pd(PPh₃)₄, occurs regioselectively at the more activated C4 position, leaving the C2 chlorine intact. rug.nl In a separate study, the kilogram-scale synthesis of 2-chloro-5-(pyridin-2-yl)pyrimidine (B3051977) was successfully achieved via a Negishi coupling between 5-iodo-2-chloropyrimidine and 2-pyridylzinc chloride, again demonstrating the selective reactivity of the iodo-substituent over the chloro-substituent. researchgate.net

Based on these precedents, the Negishi coupling of this compound with an organozinc reagent (R-ZnX) would selectively yield the 5-substituted-2,4-dichloropyrimidine. Subsequent functionalization of the remaining chloro groups could then be pursued.

Table 1: Representative Negishi Coupling Reactions on Halopyrimidines

Halopyrimidine SubstrateCoupling PartnerCatalystSolventPosition of ReactionProductNotes
2,4-Dichloropyrimidine2-Fluoro-4-pyridinylzinc chloridePd(PPh₃)₄THFC44-(2-Fluoropyridin-4-yl)-2-chloropyrimidineReaction proceeds selectively at the C4-chloro position. rug.nl
5-Iodo-2-chloropyrimidine2-Pyridylzinc chloridePd(PPh₃)₄Not specifiedC52-Chloro-5-(pyridin-2-yl)pyrimidineDemonstrates selective coupling at the iodo position over the chloro position. researchgate.net

Heck Coupling and Related Alkenylation Strategies

The Mizoroki-Heck reaction provides a direct route for the alkenylation of aryl halides. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction has been successfully applied to this compound, primarily for the synthesis of C-nucleosides, which are crucial in medicinal chemistry. In these syntheses, the C5-iodo bond is selectively activated to form a new carbon-carbon bond with an alkene, such as a glycal.

A key example involves the Heck coupling of this compound with a protected glycal (a cyclic enol ether derived from a sugar). d-nb.info The reaction, catalyzed by palladium(II) acetate (B1210297) with tris(pentafluorophenyl)phosphine (B75049) as a ligand and silver carbonate as a base, proceeds at the C5 position to furnish the corresponding C-nucleoside precursor. d-nb.info This strategy leverages the high reactivity of the C-I bond, leaving the two C-Cl bonds untouched for potential subsequent modifications. tacr.czrsc.orgacs.org

Table 2: Heck Coupling of this compound

SubstrateAlkene PartnerCatalyst SystemSolventTemperatureProduct TypeReference
This compoundGlycal (cyclic alkene)Pd(OAc)₂, P(C₆F₅)₃, Ag₂CO₃CHCl₃70°CProtected 1β-(2,4-dichloropyrimidin-5-yl) C-nucleoside d-nb.info

This selective alkenylation at C5 opens a pathway to a diverse range of complex molecules, where the remaining chlorine atoms at C2 and C4 can be sequentially substituted in subsequent reaction steps. tacr.cz

Ligand-Controlled and Ligand-Free Selectivity in Cross-Coupling

After the initial functionalization at the C5-iodo position, the selective reaction of the two remaining chlorine atoms at the C2 and C4 positions presents a significant synthetic challenge. Conventionally, the C2 position in dihalopyrimidines is more reactive in palladium-catalyzed cross-couplings due to its proximity to the ring nitrogens. However, recent advances have demonstrated that site-selectivity can be inverted or controlled through the strategic choice of ligands or even by omitting them entirely.

Studies on 2,4-dichloropyridines, which serve as excellent models for the 2,4-dichloropyrimidine core, have shown that very sterically hindered N-heterocyclic carbene (NHC) ligands can override the intrinsic preference for C2 coupling. wikipedia.org This "ligand-controlled" system promotes cross-coupling (including Suzuki, Kumada, and Negishi reactions) with high selectivity at the C4 position, allowing for the installation of aryl, heteroaryl, and alkyl groups while preserving the C2-chloro substituent for later functionalization. wikipedia.org

Remarkably, high C4-selectivity can also be achieved under "ligand-free" conditions. wikipedia.org Employing conditions analogous to the Jeffery-Heck reaction (often involving a phase-transfer catalyst like a tetraalkylammonium salt) can enhance C4-selectivity dramatically, sometimes by an order of magnitude compared to ligand-controlled systems. It is proposed that these conditions may involve the formation of palladium nanoparticles that exhibit different catalytic behavior and site preference. wikipedia.org These ligand-free conditions have also enabled unprecedented C5-selective couplings in 2,5-dichloropyrimidine (B52856), highlighting their potential for achieving unconventional selectivity. wikipedia.org

This dual approach provides a powerful toolkit for functionalizing the 2,4-dichloropyrimidine scaffold. After an initial reaction at C5, one could employ a bulky NHC ligand for a C4-selective coupling or use ligand-free conditions to achieve a similar outcome, followed by a final transformation at the remaining C2 position.

Metalation and Halogen Dance Mechanisms in Functionalization

Direct deprotonation (metalation) of halogenated heterocycles using strong bases like lithium diisopropylamide (LDA) is a fundamental strategy for creating a nucleophilic carbon center for subsequent reaction with electrophiles. However, in polyhalogenated systems, this process can be complicated by the "halogen dance" (HD) rearrangement. rug.nl The halogen dance is a base-catalyzed isomerization where a halogen atom and a metal atom exchange positions, driven by the formation of a more thermodynamically stable organometallic intermediate. d-nb.infoCurrent time information in Bangalore, IN.

For a substrate like this compound, direct lithiation with LDA at low temperatures would likely lead to a complex mixture of products due to multiple possible deprotonation sites and the high propensity of iodine to migrate. Studies on 2,4-dichloro-3-iodopyridine (B1313218) show that lithiation can lead to an instantaneous isomerization where the lithium and iodine atoms swap places. researchgate.net This phenomenon allows functionalization at positions that are not accessible through direct deprotonation. Current time information in Bangalore, IN.researchgate.net

A more controlled and regioselective approach involves the use of modern hindered amide bases, such as zinc- or magnesium-based reagents (e.g., TMP₂Zn·2MgCl₂·2LiCl, where TMP = 2,2,6,6-tetramethylpiperidino). uni-muenchen.de These reagents can perform chemoselective metalation on related dihalopyrimidines. For example, 2,5-dichloropyrimidine can be selectively zincated at the C4 position, and the resulting organozinc species can be trapped with an electrophile like iodine to produce 2,5-dichloro-4-iodopyrimidine. uni-muenchen.de This suggests a viable pathway for the selective functionalization of the C6-proton on the this compound ring, should that position be available, by preventing the complexities of the halogen dance associated with traditional lithium bases.

Other Selective Derivatization Pathways and Mechanistic Investigations

Beyond the cross-coupling and metalation reactions discussed, the distinct reactivity of the halogens on this compound allows for other selective transformations. The primary pathway for differentiation is nucleophilic aromatic substitution (SₙAr). In pyrimidine systems, the C4 position is generally more electrophilic and susceptible to nucleophilic attack than the C2 position. This allows for the selective displacement of the C4-chloro substituent by nucleophiles like alcohols or amines, typically under thermal conditions, while leaving the C2-chloro group intact for subsequent reactions.

Mechanistic investigations into the selectivity of cross-coupling reactions on dihalopyrimidines and related heterocycles have highlighted several key factors. The choice of catalyst and ligand is paramount. For example, in Suzuki-Miyaura couplings of 2,4-dichloropyridine, a DPPF-based catalyst gives exclusive reaction at the C2 position, whereas using the bulky Q-Phos ligand switches the selectivity to favor the C4 position. The mechanism for this ligand-controlled switch is believed to involve the unique ability of certain ligands to promote oxidative addition at the less conventional C4 site.

Furthermore, the nature of the palladium catalyst itself—whether it is a mononuclear species or an aggregated form like a nanoparticle—can profoundly influence site-selectivity. It has been shown that multinuclear palladium species can switch arylation from the typical C2 site to the C4 site in dihalopyridines, suggesting that catalyst speciation is a critical, and often overlooked, variable in achieving unconventional reactivity.

Applications of 2,4 Dichloro 5 Iodopyrimidine in Medicinal Chemistry Research

Antiviral Agents Development

The pyrimidine (B1678525) core is a fundamental component of nucleic acids, making pyrimidine analogs prime candidates for the development of antiviral drugs that can interfere with viral replication.

Targeting Viral Replication Mechanisms (e.g., Influenza RNA Polymerase)

The influenza virus RNA-dependent RNA polymerase (RdRp) is a crucial enzyme for viral replication and a key target for antiviral drug development. nih.gov The polymerase is composed of three subunits: PB1, PB2, and PA. nih.gov Researchers have explored the use of pyrimidine-based compounds to inhibit the function of these subunits. For instance, medicinal chemistry strategies have focused on attaching various chemical groups to the pyrimidine ring to target the PB2 subunit of the influenza virus polymerase, which is essential for the "cap-snatching" process required for viral transcription. mdpi.comnih.gov

One notable study detailed the development of azaindole-linked pyrimidine derivatives as potent inhibitors of the influenza PB2 cap-binding domain. nih.gov These compounds demonstrated significant anti-influenza virus efficacy in both laboratory and animal models. nih.gov The lead compound from this series showed high inhibitory activity against the influenza A virus polymerase and was effective at submicromolar concentrations. nih.gov It also displayed potent antiviral activity against both oseltamivir-sensitive and oseltamivir-resistant strains of the virus, highlighting its potential to combat drug resistance. nih.gov

Design and Synthesis of Novel Antiviral Scaffolds

The structural versatility of 2,4-dichloro-5-iodopyrimidine allows for its use as a foundational scaffold in the creation of new antiviral compounds. The chlorine and iodine atoms can be selectively replaced through various chemical reactions, enabling the synthesis of a library of derivatives with diverse structures and potential antiviral activities. The importance of 5-substituted pyrimidine derivatives as antiviral agents is well-established. scispace.com This approach has led to the discovery of compounds with activity against a range of viruses.

Anticancer Therapeutics Development

The pyrimidine scaffold is also a prominent feature in many anticancer drugs, owing to its role in DNA and RNA synthesis and its ability to interact with various protein kinases involved in cancer cell signaling.

Kinase Inhibitors

Protein kinases are critical regulators of cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Over the past two decades, numerous kinase inhibitors have been approved for cancer treatment. themarkfoundation.org The this compound scaffold has been instrumental in the development of inhibitors for several key kinases implicated in cancer.

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that plays a pivotal role in the development and progression of several cancers, particularly non-small cell lung cancer (NSCLC). themarkfoundation.orgnih.gov The 2,4-di(arylamino)pyrimidine core is a key structural feature for inhibitors of mutant EGFR kinases. mdpi.com Derivatives of this compound have been investigated as potential EGFR inhibitors. targetmol.com The development of third-generation EGFR inhibitors has been a significant advancement in treating NSCLC patients with specific EGFR mutations, and research into new generations of inhibitors continues to address acquired resistance. themarkfoundation.orgnih.gov

Cyclin-Dependent Kinase 1 (CDK1): CDKs are essential for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The pyrimidine scaffold is a common feature in CDK inhibitors. mdpi.com

Janus Kinase 2 (JAK2): The JAK-STAT signaling pathway is involved in various cellular processes, and its aberrant activation is linked to myeloproliferative disorders and other cancers. mdpi.com Pyrimidine-based compounds have been developed as selective JAK2 inhibitors. mdpi.comchemicalbook.com

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that is overexpressed in many tumors and plays a crucial role in cell migration, invasion, and survival. google.comgoogle.com The 2,4,5-substituted pyrimidine structure has been identified as a scaffold for potent FAK inhibitors. google.comgoogle.comepo.org

PfGSK3/PfPK6: In the context of infectious diseases that can have cancerous implications, such as malaria, pyrimidine derivatives have also been explored. Dual inhibitors of the plasmodial kinases PfGSK3 and PfPK6 have been developed from a 2,4-disubstituted pyrimidine scaffold, showing activity against the malaria parasite. nih.govacs.org

Table 1: Kinase Inhibitor Development Utilizing the Pyrimidine Scaffold

Kinase Target Therapeutic Area Role of Pyrimidine Scaffold
EGFR Cancer (e.g., NSCLC) Core structure for mutant EGFR inhibitors. mdpi.com
CDK1 Cancer Common feature in CDK inhibitor design. mdpi.com
JAK2 Cancer, Inflammatory Diseases Scaffold for selective JAK2 inhibitors. mdpi.com
FAK Cancer Foundation for potent FAK inhibitors. google.comgoogle.com

Development of Antitumor Compositions (e.g., N-benzoyl urea (B33335) compounds)

Beyond kinase inhibition, this compound has been utilized in the synthesis of other classes of antitumor compounds. For example, it serves as an intermediate in the multi-step synthesis of N-benzoyl urea compounds, which have demonstrated antitumor properties. This highlights the broad utility of this pyrimidine derivative in generating diverse chemical entities for cancer drug discovery.

Radiosensitizers and Chemo-Radiation Synergism

Radiosensitizers are compounds that make cancer cells more susceptible to the damaging effects of radiation therapy. Halogenated pyrimidines, including 5-iodinated derivatives, have been investigated for their radiosensitizing properties. researchgate.net The rationale is that these compounds can be incorporated into the DNA of cancer cells, and the high atomic number of the halogen atom can enhance the absorption of radiation, leading to increased DNA damage and cell death. While some dihalopyrimidines have shown potential as radiosensitizers, issues like toxicity can be a limiting factor. researchgate.netgoogle.com The development of effective and safe radiosensitizers is an ongoing area of research.

Table 2: List of Chemical Compounds

Compound Name
This compound
Afatinib
Almonertinib
Avitinib
Baloxavir
Brigatinib
Canertinib
Dacomitinib
Dasabuvir
Erlotinib
Favipiravir
Fedratinib
Gefitinib
Icotinib
Imatinib
Lapatinib
Naquotinib
Neratinib
Olmutinib
Oseltamivir
Osimertinib
Panitumumab
Pelitinib
Pimodivir
Remdesivir
Rociletinib
Sofosbuvir
Tuxobertinib
Varlitinib

Antimicrobial and Antibiofilm Agents Development

The pyrimidine core is a key pharmacophore in many antimicrobial agents. The introduction of halogen atoms, such as in this compound, can enhance the antimicrobial and antibiofilm properties of these compounds. mdpi.comnih.gov

Activity against Bacterial Pathogens (e.g., Staphylococcus aureus)

Derivatives of this compound have shown promise in combating bacterial pathogens like Staphylococcus aureus, a common cause of hospital and community-acquired infections. mdpi.com S. aureus is notorious for its ability to form biofilms, which are communities of bacteria encased in a self-produced matrix that are highly resistant to antibiotics and the host immune response. mdpi.comarvojournals.org

Research has shown that certain halogenated pyrimidine derivatives can effectively inhibit biofilm formation by S. aureus. mdpi.com For instance, a related compound, 2,4-dichloro-5-fluoropyrimidine (B19854), has been observed to suppress the expression of genes crucial for biofilm formation and virulence, such as agrA, RNAIII, hla (α-hemolysin), and nuc1 (nuclease). mdpi.comresearchgate.net This suggests that targeting the regulatory pathways of biofilm development is a viable strategy for combating S. aureus infections. While direct studies on this compound's specific impact on these genes are not detailed, the activity of similar halogenated pyrimidines highlights the potential of this class of compounds.

Table 1: Antibacterial Activity of a Related Halogenated Pyrimidine Derivative
CompoundTarget OrganismObserved EffectMechanism of Action
2,4-dichloro-5-fluoropyrimidineStaphylococcus aureusInhibition of biofilm formation and reduction of virulence. mdpi.comnih.govSuppression of genes including agrA, RNAIII, hla, and nuc1. mdpi.comresearchgate.net

Antifungal Drug Discovery (e.g., Candida albicans, Saccharomyces cerevisiae)

The development of new antifungal agents is crucial due to the rise of drug-resistant fungal infections. Pyrimidine derivatives have been explored for their potential as antifungal drugs. mdpi.com Species like Candida albicans and Saccharomyces cerevisiae are common targets in antifungal research. nih.govsemanticscholar.orgresearchgate.net

While direct studies on this compound's antifungal activity are limited, related pyrimidine structures have been investigated. For example, certain pyrimidine derivatives have shown modest antifungal activity against Candida albicans. mdpi.com The search for novel antifungal agents often involves screening compound libraries against various fungal species to identify new scaffolds with potent activity. nih.gov

Mechanisms of Biofilm Inhibition and Virulence Modulation

The ability of halogenated pyrimidines to inhibit biofilm formation is a key area of research. mdpi.com The mechanisms often involve the disruption of bacterial communication systems, known as quorum sensing, which regulate the expression of virulence factors and biofilm-related genes. mdpi.comresearchgate.net For instance, the suppression of the agr quorum-sensing system in S. aureus by a related pyrimidine derivative leads to a decrease in the production of toxins like α-hemolysin and enzymes like nuclease, thereby reducing the bacterium's virulence. mdpi.comresearchgate.net

The inhibition of biofilm formation can also be achieved by interfering with the initial attachment of bacteria to surfaces or by disrupting the production of the extracellular matrix that holds the biofilm together. arvojournals.org

Anti-inflammatory and Analgesic Drug Candidates

Pyrimidine derivatives have been investigated for their potential as anti-inflammatory and analgesic agents. mdpi.comresearchgate.net The anti-inflammatory effects of some pyrimidine-based compounds are attributed to their ability to inhibit the production of pro-inflammatory mediators. google.com While specific studies focusing on the anti-inflammatory and analgesic properties of this compound are not extensively documented in the provided results, the broader class of pyrimidines has shown promise in this area. mdpi.comresearchgate.net

Antimalarial Drug Discovery

Malaria remains a significant global health problem, and the emergence of drug-resistant parasites necessitates the discovery of new antimalarial agents. acs.org Pyrimidine-based compounds have historically played a crucial role in antimalarial chemotherapy, with drugs like pyrimethamine (B1678524) being a notable example. researchgate.net

Research into new antimalarial drugs has included the screening of diverse chemical libraries, including those containing trisubstituted pyrimidines. acs.org These efforts have identified compounds with potent activity against the asexual blood stage of the Plasmodium parasite. acs.org The versatility of the pyrimidine scaffold allows for the synthesis of a wide range of derivatives, which can be optimized for improved potency and pharmacokinetic properties. mdpi.com

Inhibition of Specific Enzymes and Receptors (e.g., PGES-1, PDE-V)

The targeted inhibition of specific enzymes and receptors is a cornerstone of modern drug discovery. This compound has been utilized as a key intermediate in the synthesis of inhibitors for several important biological targets. chemimpex.com

One such target is prostaglandin (B15479496) E synthase-1 (PGES-1), an enzyme involved in the inflammatory process. Derivatives of this compound have been explored as potential PGES-1 inhibitors. Another significant target is phosphodiesterase type 5 (PDE-V), an enzyme whose inhibition is the basis for drugs used to treat erectile dysfunction. this compound can serve as a starting material for the synthesis of selective PDE-V inhibitors.

Table 2: this compound in Enzyme Inhibition
Target Enzyme/ReceptorTherapeutic AreaRole of this compound
Prostaglandin E synthase-1 (PGES-1)Inflammation Intermediate in the synthesis of inhibitors.
Phosphodiesterase type 5 (PDE-V)Erectile Dysfunction Intermediate in the synthesis of inhibitors.

Applications in Agrochemical Research and Development

Janus Kinase (JAK) Inhibitors

Janus kinases (JAKs) are a family of tyrosine kinases that play a crucial role in cytokine signaling pathways. Dysregulation of JAK signaling is implicated in various autoimmune diseases and cancers. Consequently, the development of JAK inhibitors has become a major focus in drug discovery. nih.gov 2,4-Dichloro-5-iodopyrimidine serves as a key starting material in the synthesis of potent and selective JAK inhibitors. For instance, novel 4-(1,5- or 2,5-triazole)-pyrrolopyrimidine derivatives have been synthesized as JAK1 inhibitors, with some compounds exhibiting high selectivity. nih.gov The synthesis of these inhibitors often involves the sequential functionalization of the this compound core, utilizing the differential reactivity of its halogen substituents.

Proto-oncogene Tyrosine-protein Kinase (Src) Inhibitors

Src is a non-receptor tyrosine kinase that is overexpressed and activated in many human cancers, playing a critical role in tumor progression and metastasis. nih.gov As such, Src has emerged as an attractive target for cancer therapy. This compound has been employed as a key intermediate in the synthesis of potent Src kinase inhibitors. For example, a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles, potent Src inhibitors, were synthesized where the aniline (B41778) moiety was derived from a precursor that could be prepared using this compound. nih.gov

Biochemical Research Utilizing 2,4 Dichloro 5 Iodopyrimidine Scaffolds

Investigations into Nucleic Acid-Protein Interactions

The study of the intricate interactions between nucleic acids and proteins is fundamental to understanding many cellular processes. Chemical labeling of nucleic acids at specific positions is a powerful tool for such biophysical studies. The 2,4-dichloro-5-iodopyrimidine scaffold has been instrumental in the synthesis of modified nucleosides that can be incorporated into RNA for position-selective labeling.

In one notable study, researchers devised a synthetic route to a modified 2,4-diaminopyrimidine (B92962) phosphoramidite, a building block for RNA synthesis. d-nb.infonih.gov The synthesis commenced with a palladium-catalyzed Heck reaction, coupling the commercially available this compound with a protected glycal (a sugar derivative). d-nb.infonih.gov This key reaction yielded a protected nucleoside, which, after several steps of deprotection and reduction, was converted into the desired phosphoramidite. d-nb.infonih.gov

This method facilitates the introduction of labels into RNA molecules in a site-selective manner, which is crucial for detailed spectroscopic studies, such as Nuclear Magnetic Resonance (NMR). d-nb.infonih.gov For instance, researchers have used this approach to incorporate an unnatural base pair into a riboswitch RNA. d-nb.info NMR spectroscopy confirmed that the introduction of the modified nucleoside, derived from the this compound scaffold, caused only minor structural changes to the RNA helix, demonstrating the utility of this method for creating minimally perturbing probes for biophysical analysis. d-nb.infonih.gov

Studies on Enzyme Mechanisms and Inhibition

The pyrimidine (B1678525) core is a common feature in many biologically active molecules and serves as a privileged scaffold in drug discovery. The this compound compound, in particular, has been utilized as a starting point for the synthesis of potent enzyme inhibitors, enabling the detailed study of enzyme mechanisms and the development of potential therapeutic agents.

One area of focus has been the development of inhibitors for Unc-51-like autophagy activating kinase 1 (ULK1), a key regulator of autophagy, a cellular recycling process implicated in diseases such as cancer. nih.govnih.gov Researchers have synthesized a series of ULK1 inhibitors using this compound as a key building block. nih.gov The synthetic strategy involves the reaction of this compound with an appropriate amine, followed by further modifications to generate a library of inhibitor candidates. nih.gov The inhibitory activity of these compounds against ULK1 was evaluated, with some derivatives showing high potency. nih.gov

Inhibitory Activity of Pyrimidine Derivatives Against ULK1
CompoundULK1 IC50 (nM)Reference
Compound 2<100 nih.gov
Compound 3~100 nih.gov
BX-795>100 nih.gov

Furthermore, derivatives of the pyrimidine scaffold have been extensively explored as inhibitors of protein kinases involved in cancer progression, such as the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). nih.govnih.gov While not all studies explicitly start from this compound, the synthetic strategies often involve halogenated pyrimidine intermediates. These pyrimidine-based compounds have demonstrated significant potential in inhibiting cancer cell proliferation by targeting mutations in EGFR. nih.gov For example, certain 2-(phenylamino)pyrimidine derivatives have shown promising IC50 values against mutant EGFR cell lines. nih.gov

Inhibitory Activity of Pyrimidine Derivatives Against EGFR and HER2
CompoundTargetIC50Reference
Compound 95EGFR-Dell9/T790M/C797S0.2 ± 0.01 μM nih.gov
Compound 95EGFR-L858R/T790M/C797S0.2 ± 0.01 μM nih.gov
Compound 88HER281 ± 40 ng/mL nih.gov
Compound 88EGFR-L858R mutant59 ± 30 ng/mL nih.gov
Compound 88EGFR-T790M mutant49 ± 20 ng/mL nih.gov
Compound 89HER2208 ± 110 ng/mL nih.gov
Compound 89EGFR-L858R mutant112 ± 60 ng/mL nih.gov
Compound 89EGFR-T790M mutant152 ± 70 ng/mL nih.gov

Elucidation of Biological Pathways and Quorum Sensing Modulation

The this compound scaffold has also found application in the synthesis of molecules designed to probe and modulate complex biological pathways, including bacterial communication systems known as quorum sensing. Quorum sensing allows bacteria to coordinate their gene expression and behavior in a population-density-dependent manner, and it plays a crucial role in biofilm formation and virulence.

A recent study investigated the antibiofilm and antimicrobial efficacy of novel halogenated pyrimidine derivatives against Staphylococcus aureus, a pathogen known for its ability to form resilient biofilms. nih.govresearchgate.net Among the compounds tested, 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine, a derivative synthesized from a related pyrimidine scaffold, demonstrated significant biofilm inhibition. nih.govresearchgate.net

To understand the mechanism of action, the study examined the effect of a related compound, 2,4-dichloro-5-fluoropyrimidine (B19854) (24DC5FP), on the expression of genes involved in quorum sensing and virulence. nih.govresearchgate.net Quantitative real-time PCR (qRT-PCR) analysis revealed that 24DC5FP suppressed the expression of agrA and RNAIII, which are the regulator and effector of the accessory gene regulator (agr) quorum sensing system in S. aureus. nih.govresearchgate.net The expression of virulence factor genes, such as hla (α-hemolysin) and nuc1 (nuclease), was also downregulated. nih.govresearchgate.net These findings suggest that halogenated pyrimidine derivatives can interfere with bacterial communication, thereby reducing virulence and biofilm formation. nih.govresearchgate.net

Effect of 2,4-dichloro-5-fluoropyrimidine (24DC5FP) on Gene Expression in S. aureus
GeneFunctionFold Change in Expression with 24DC5FPReference
agrAQuorum sensing regulatorSuppressed nih.govresearchgate.net
RNAIIIQuorum sensing effectorSuppressed nih.govresearchgate.net
hlaα-hemolysin (virulence factor)Suppressed nih.govresearchgate.net
nuc1Nuclease (virulence factor)Suppressed nih.govresearchgate.net
saeRVirulence regulatorSuppressed nih.govresearchgate.net

The link between pyrimidine metabolism and biofilm formation has also been observed in other bacteria, such as Escherichia coli. science.gov Perturbations in the pyrimidine nucleotide biosynthetic pathway can influence the production of extracellular matrix components, suggesting a broader role for pyrimidine-related molecules in regulating bacterial community behavior. science.gov

Computational and Theoretical Studies on 2,4 Dichloro 5 Iodopyrimidine and Its Derivatives

Molecular Modeling for Structure-Activity Relationship (SAR) Studies

Molecular modeling is a cornerstone in modern drug discovery, enabling the rapid development of structure-activity relationships (SAR) for new series of compounds. mdpi.com For pyrimidine (B1678525) derivatives, computational techniques are used to design and evaluate potential drug candidates by predicting how structural modifications will affect their biological activity. mdpi.comnih.gov

Researchers often use the pyrimidine scaffold as a core structure that can be systematically modified at its 2, 4, 5, and 6 positions to explore interactions with a biological target. mdpi.com For instance, in the development of kinase inhibitors, fragment-growing studies generated by molecular modeling calculations can guide the synthesis of new derivatives. nih.gov This approach was used to explore the potential of thiazolo[5,4-f]-quinazolin-9-ones, where SAR studies were advanced through metal-catalyzed C-H arylation, a strategy informed by computational models. nih.gov

Similarly, in the search for new anti-influenza agents targeting the interaction between polymerase subunits PA and PB1, molecular modeling has been crucial. nih.gov Our research group previously identified a 3-cyano-4,6-diphenyl-pyridine core as a promising scaffold for developing inhibitors of this protein-protein interaction. nih.gov Subsequent computational and synthetic work explored replacing the pyridine (B92270) core with a pyrimidine ring, leading to the identification of derivative 2d , which showed significant inhibitory activity. nih.gov Molecular modeling studies help to clarify the biological profile of these compounds and rationalize their activity. nih.gov

The general process involves:

Identifying a lead pharmacophore or scaffold, such as the pyrimidine ring. mdpi.com

Using computational models to predict the binding of various derivatives to a target protein.

Synthesizing and testing the most promising candidates designed through this in-silico screening. nih.gov

Using the experimental results to refine the computational model and guide the design of the next generation of compounds.

Below is a table summarizing SAR insights for related pyrimidine derivatives, often guided by molecular modeling.

Scaffold/SeriesTargetKey SAR FindingsReference
Pyrimidine-appended LinezolidsBacterial RibosomeC4 chloride displacement on the pyrimidine ring with various amines led to potent antibacterial agents. mdpi.com
Azaindole-linked PyrimidinesAntiviralSuzuki-Miyaura coupling of 2,4-dichloro-5-fluoropyrimidine (B19854) derivatives with azaindoleboronic acids yielded compounds with antiviral activity. mdpi.com
Pyrimidine & Pyridine DerivativesInfluenza PA-PB1 InteractionA pyrimidine core with a phenyl and 4-chlorophenyl group at C4 and C6, respectively, showed potent inhibitory activity (IC50 = 90.1 μM). nih.gov
Thiazolo[5,4-f]-quinazolin-9-onesKinases (e.g., DYRK1A)C-H arylation at the last synthetic stage, guided by fragment-growing studies, allowed for extensive SAR exploration. nih.gov

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 2,4-dichloro-5-iodopyrimidine. researchgate.net These calculations provide insights into molecular geometry, vibrational frequencies, and electronic properties that govern chemical behavior. researchgate.netresearchgate.net

DFT calculations with appropriate basis sets, such as B3LYP/6-311++G(d,p), have been successfully used to study related dichloropyrimidine molecules. researchgate.net Such studies involve optimizing the molecular structure to find the lowest energy conformation and then calculating various parameters. researchgate.netresearchgate.net

Key electronic properties that can be calculated include:

HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for determining molecular reactivity. A smaller gap suggests the molecule is more polarizable and chemically reactive. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting sites of chemical reactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge transfer and intramolecular interactions.

For halogenated pyrimidines, DFT can be used to understand the reactivity of the different halogen substituents. For example, in this compound, the carbon-iodine bond is significantly weaker (approx. 234 kJ/mol) than the carbon-chlorine bonds (approx. 327 kJ/mol). DFT calculations can quantify the electrophilicity of the carbon atoms attached to the halogens and analyze the leaving group ability of iodide versus chloride, confirming that the iodine is more susceptible to nucleophilic substitution. This chemoselectivity is a key feature in the synthetic application of this compound.

A computational study on N-heteroaryl α-methylene-γ-lactams demonstrated a strong correlation (R² = 0.93) between the DFT-computed activation free energy (ΔG‡DFT) for thiol addition and the experimentally determined values, indicating that such calculations can reliably predict reactivity. acs.org

The table below shows typical parameters that can be obtained from DFT calculations for a molecule like this compound.

Calculated ParameterSignificanceTypical Method
Optimized Molecular GeometryProvides bond lengths, bond angles, and dihedral angles for the most stable conformation.DFT (e.g., B3LYP/6-311G(d,p))
Vibrational FrequenciesPredicts IR and Raman spectra, allowing for the assignment of experimental spectral bands. researchgate.netresearchgate.netHarmonic and anharmonic frequency calculations.
HOMO-LUMO Energy GapIndicates chemical reactivity and electronic transition energies. researchgate.netDFT, HF
Molecular Electrostatic Potential (MEP)Visualizes electrophilic and nucleophilic sites, predicting reaction centers.Calculated from the electron density.
Atomic Charges (e.g., NPA)Quantifies the charge distribution on each atom, explaining electrostatic interactions.Natural Population Analysis

Prediction of Binding Affinities and Molecular Interactions

Computational methods are widely used to predict how a ligand, such as a derivative of this compound, will bind to a biological target, typically a protein receptor or enzyme. These predictions are vital for structure-based drug design and for understanding the molecular basis of a compound's biological activity.

The process often involves molecular docking, where a computational algorithm places the ligand into the binding site of a protein and scores the different poses based on their predicted binding affinity. arxiv.org This allows researchers to visualize potential molecular interactions, such as:

Hydrogen Bonds: Interactions between hydrogen bond donors and acceptors. vu.nl

Halogen Bonds: The iodine and chlorine atoms on the pyrimidine ring can act as halogen bond donors.

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and the protein. nih.gov

π-π Stacking: Aromatic rings, like the pyrimidine ring, can stack with aromatic amino acid residues in the protein. researchgate.net

For example, in a study of 2-aminopyrimidine (B69317) ligands targeting the histamine (B1213489) H4 receptor (H4R), a homology model of the receptor was used to dock the ligands. vu.nl The modeling correctly predicted that certain conformations are required to form a crucial hydrogen bond with the receptor, explaining the observed differences in binding affinity between different derivatives. vu.nl

In another study targeting the influenza virus polymerase, molecular docking of pyrimidine and pyridine derivatives into the PA-PB1 protein-protein interaction site helped to rationalize their biological activity. nih.gov The models showed satisfactory shape complementarity and highlighted key hydrophobic interactions. nih.gov

The accuracy of these predictions can be enhanced by using more advanced computational techniques like quantum mechanics/molecular mechanics (QM/MM) or molecular dynamics (MD) simulations, which can account for protein flexibility and provide a more accurate estimation of binding free energies. The development of AI and deep learning models, trained on large datasets of known binding affinities, also represents a promising frontier for more accurately predicting ligand-receptor interactions. arxiv.org

The following table presents data from a computational study on 2-aminopyrimidine ligands, illustrating how conformational energy is considered in binding predictions.

Ligand ScaffoldConformationRelative Energy (kcal/mol)Compatibility with H4R Binding PocketReference
Alkoxy-2-aminopyrimidine~0°HigherCompatible, forms H-bond vu.nl
Alkoxy-2-aminopyrimidine~180°Lower (more stable)Not compatible vu.nl

Mechanistic Insights from Computational Analysis of Reactions

Computational chemistry provides profound insights into reaction mechanisms that are often difficult to probe experimentally. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine the activation energies that govern the reaction rate. acs.org

For reactions involving this compound, computational analysis can be used to understand its reactivity in nucleophilic substitution reactions. As noted previously, the iodine at the C5 position is a better leaving group than the chlorines at the C2 and C4 positions. DFT calculations can be employed to model the transition state of a nucleophilic attack at each of these positions. By comparing the calculated energy barriers for these competing pathways, the observed regioselectivity can be explained and predicted. This analysis would involve calculating the geometries and energies of the reactants, transition states, and products for the substitution at each site.

A detailed computational study on the azide-nitrile cycloaddition reaction provides a template for how such analyses are performed. acs.org Using DFT, the authors investigated the catalytic cycle of a tin/silicon-mediated reaction, identifying the plausible intermediates and the energetics that explain the rate enhancement. acs.org They also used computational analysis to understand the mechanism of a new organocatalyst for the same reaction, comparing the computed energy barriers to the established metal-based catalyst system. acs.org

This type of analysis for this compound could involve:

Modeling Nucleophilic Aromatic Substitution (SNA_r): Calculating the energy profile for the addition of a nucleophile to the pyrimidine ring and the subsequent elimination of a halide ion. This would confirm why substitution occurs preferentially at the C4 or C2 position after the more labile iodine has been functionalized.

Analyzing Transition States: Characterizing the geometry and energy of the transition state (e.g., the Meisenheimer complex) for nucleophilic attack.

Solvent Effects: Incorporating solvent effects using continuum models (like PCM) to understand how the solvent influences the reaction pathway and energetics.

Such mechanistic studies are invaluable for optimizing reaction conditions and for designing new synthetic routes that leverage the unique reactivity of the this compound scaffold.

Reaction TypeComputational MethodKey Mechanistic InsightsReference
Nucleophilic SubstitutionDFT (e.g., B3LYP/6-31G*)Analysis of leaving group ability (I⁻ vs. Cl⁻) and transition state geometries. Weaker C-I bond facilitates displacement.
Azide-Nitrile CycloadditionDFTElucidation of the catalytic cycle, identification of intermediates, and comparison of energy barriers for different catalysts. acs.org

Future Research Directions and Translational Perspectives

Design and Synthesis of Novel Polysubstituted Pyrimidine (B1678525) Analogs

The core of future research lies in the continued design and synthesis of novel polysubstituted pyrimidine analogs derived from 2,4-dichloro-5-iodopyrimidine. The differential reactivity of the halogen substituents is key to this endeavor. The chlorine atoms at the C2 and C4 positions and the iodine at the C5 position can be selectively replaced to introduce a wide variety of functional groups, leading to extensive chemical libraries.

Researchers have successfully synthesized 2,4,5-trisubstituted pyrimidines, demonstrating the feasibility of creating complex molecular architectures from this scaffold. chemrxiv.org For instance, a modular synthesis approach has been developed for 2,4-disubstituted pyrimidin-5-yl C-2'-deoxyribonucleosides starting from a related compound, 2,6-dichloro-5-iodopyrimidine. This method involves a sequence of regioselective reactions, including Heck coupling and nucleophilic substitutions. tacr.czresearchgate.net

Future work will likely focus on:

Diversification at C2, C4, and C5: Systematically introducing a broader range of substituents, including different aryl, alkyl, amino, and heterocyclic groups, to explore structure-activity relationships (SAR) more comprehensively.

Fused Ring Systems: Using the reactive sites of the pyrimidine ring to construct fused heterocyclic systems, such as pyrimido[5,4-d]pyrimidines and thiazolo[5,4-d]pyrimidines. nih.govnih.gov These bicyclic structures can offer unique three-dimensional shapes to target protein-protein interactions or the active sites of enzymes. acs.org

Peptidomimetics: Developing pyrimidine-based scaffolds that mimic protein secondary structures to modulate challenging drug targets. acs.org

A study focused on creating dual inhibitors for plasmodial kinases PfGSK3 and PfPK6 highlights this approach. Starting with a 2,4-disubstituted pyrimidine hit compound, researchers made extensive modifications at the 2, 4, and 5 positions of the pyrimidine core, leading to the discovery of analogs with low nanomolar potency against both kinases. chemrxiv.org

Exploration of Underexplored Chemical Space for Biological Activity

While pyrimidine derivatives have been extensively studied, vast regions of their potential chemical and biological space remain unexplored. A significant future direction is to probe this "underexplored chemical space" to identify novel biological activities. acs.orgrsc.org This involves moving beyond traditional, flat, aromatic structures to create more three-dimensional and structurally diverse molecules.

Key strategies for this exploration include:

Privileged Substructure-Based Diversity-Oriented Synthesis (pDOS): This strategy uses the pyrimidine ring as a "privileged substructure" to generate libraries of compounds with maximum skeletal diversity. By employing tandem cyclizations and skeletal transformations, researchers can create novel polyheterocyclic frameworks with enhanced 3D structural features. acs.org This approach is particularly promising for targeting complex biological targets like protein-protein interactions (PPIs), which have been historically difficult to modulate with small molecules. acs.org

Targeting Understudied Proteins: A significant portion of the human proteome, particularly kinases, remains understudied. Pyrimidine-based scaffolds are well-suited as kinase inhibitors because their nitrogen atoms can form key hydrogen bonds with the conserved hinge region of kinases. nih.govacs.org By creating libraries of pyrimidine analogs and screening them against panels of understudied kinases, researchers can identify novel lead compounds for diseases such as neurodegeneration. nih.govacs.org For example, a library of aminopyrimidine analogs identified potent leads for understudied kinases like DRAK1, BMP2K, and MARK3/4. nih.gov

These approaches facilitate the discovery of first-in-class modulators for new biological targets, opening up novel therapeutic avenues for a wide range of diseases. acs.orgrsc.org

Integration of Advanced Synthetic Methodologies for Scalable Production

To translate promising laboratory findings into clinical applications, the development of efficient, scalable, and cost-effective synthetic methods is crucial. The high cost and limited accessibility of starting materials like this compound can be a significant bottleneck for industrial production. google.com

Future research will focus on integrating advanced synthetic methodologies:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes, improve yields, and decrease the formation of byproducts. It has been successfully applied to the synthesis of functionalized pyridines and pyrimidines, including palladium-catalyzed cross-coupling reactions.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhanced safety for handling hazardous reagents, and straightforward scalability. This methodology is ideal for optimizing multi-step syntheses of complex pyrimidine derivatives.

Green Chemistry Approaches: Developing synthetic routes that use less hazardous reagents, reduce waste, and are more atom-economical is a critical goal. For example, new methods for preparing 2,4-dichloro-5-fluoropyrimidine (B19854) have been developed that operate under normal pressure, have short reaction times, and produce less waste compared to traditional processes. google.com

Catalytic Methods: Exploring novel catalysts, such as copper or gold-based systems, can open up new reaction pathways and improve the efficiency of existing ones, like C-H activation and annulation reactions for building fused ring systems. nih.gov

A patent for the synthesis of 2,4-dichloro-5-methoxy pyrimidine highlights the industrial focus on developing reasonable, gentle, and easily controlled reaction conditions to achieve high-yield, high-purity products suitable for large-scale production. google.com

Development of Multi-Targeting Agents and Combination Therapies

Complex diseases like cancer often involve multiple signaling pathways, making them difficult to treat with single-target agents. This has led to two key therapeutic strategies: the development of multi-targeting agents and the use of combination therapies. Pyrimidine derivatives are central to both approaches.

Multi-Targeting Agents: Designing a single molecule that can modulate multiple biological targets simultaneously offers potential advantages in terms of enhanced efficacy, reduced risk of drug resistance, and improved pharmacokinetic profiles. mdpi.comnih.gov The pyrimidine scaffold is an excellent platform for developing dual-target or multi-target kinase inhibitors. nih.gov By strategically modifying the substituents on the pyrimidine ring, medicinal chemists can fine-tune the selectivity profile of a compound to hit a desired set of targets. For example, pyrazole-fused pyrimidine derivatives have been investigated as multi-targeting agents with antiproliferative activity. mdpi.com

Combination Therapies: Using pyrimidine-based drugs in combination with other therapeutic agents is a well-established and effective strategy. gsconlinepress.com Pyrimidine analogs like 5-fluorouracil (B62378) and gemcitabine (B846) are cornerstones of many combination chemotherapy regimens for various cancers. mdpi.comgoogle.comresearchgate.net Research has shown that combining pyrimidine derivatives with other classes of drugs, such as camptothecin (B557342) derivatives, can lead to synergistic effects in treating solid tumors. google.com Furthermore, studies are uncovering the molecular basis for these synergies, such as the induction of cancer cell death through the integrated stress response and disruption of pyrimidine metabolism. nih.gov

Future work will continue to explore novel combinations and design new multi-target agents based on the this compound framework to create more effective and durable treatment options for complex diseases.

Q & A

Q. What are the standard synthetic routes for 2,4-dichloro-5-iodopyrimidine, and how are reaction conditions optimized?

The compound is typically synthesized via halogenation of pyrimidine precursors. A common method involves reacting 5-iodouracil with POCl₃ and dimethylaniline under reflux to form this compound, followed by methoxylation using NaOCH₃ in methanol . Optimization includes controlling stoichiometry (e.g., excess POCl₃ for complete chlorination) and reaction time (12–24 hours). Solvents like DMAc (dimethylacetamide) and bases such as NaHCO₃ are critical for regioselective substitution in subsequent reactions .

Q. How is this compound characterized to confirm its structure?

Characterization relies on spectroscopic techniques:

  • Mass spectrometry (MS) for molecular weight verification (e.g., ESI+ m/z 381 [M + H]+ in intermediate derivatives) .
  • NMR to confirm substitution patterns (e.g., chlorine and iodine positions).
  • InChI key (e.g., HXTUOLGGMWNTJZ-UHFFFAOYSA-N) for cross-referencing PubChem data .

Q. What safety protocols are essential when handling this compound?

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
  • Conduct reactions in fume hoods due to volatile byproducts (e.g., POCl₃).
  • Segregate halogenated waste and dispose via certified agencies .

Advanced Research Questions

Q. How does regioselectivity influence substitution reactions at the 2-, 4-, and 5-positions of this compound?

The 4-position is preferentially substituted due to steric and electronic factors. For example, in reactions with amines, the 4-chloro group undergoes nucleophilic displacement first, leaving the 2-chloro and 5-iodo groups intact for further functionalization. Computational studies (e.g., DFT calculations) can model charge distribution to predict reactivity .

Q. What strategies improve the yield of this compound derivatives in multi-step syntheses?

  • Solvent selection : Polar aprotic solvents (e.g., DMAc) enhance solubility and reaction efficiency.
  • Catalysis : Transition-metal catalysts (e.g., Pd for cross-coupling) enable selective C–I bond activation.
  • Purification : Column chromatography with gradients (e.g., hexane/EtOAc) resolves intermediates .

Q. How do halogen substituents (Cl, I) impact the bioactivity of pyrimidine derivatives?

  • Iodine : Enhances binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) due to its large atomic radius.
  • Chlorine : Increases electrophilicity, facilitating covalent interactions with nucleophilic residues. SAR studies on antiglycation and antioxidant activities (e.g., IC₅₀ values for imidazo[4,5-b]pyridines) highlight these effects .

Q. Can computational methods predict the biological targets of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) and MD simulations model interactions with enzymes like β-glucuronidase. For example, derivatives with aryl groups at the 2-position show higher binding affinity due to π-π stacking with active-site residues .

Q. What are the limitations of current synthetic methods for iodopyrimidines, and how can they be addressed?

  • Low yields : Side reactions (e.g., dehalogenation) reduce efficiency. Mitigation: Use protective groups for iodine during chlorination .
  • Scalability : Batch processes in DMAc are cost-prohibitive. Alternative: Flow chemistry with greener solvents (e.g., cyclopentyl methyl ether) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.